![molecular formula C21H28N4O4 B6475721 4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide CAS No. 2640822-36-0](/img/structure/B6475721.png)
4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide
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Description
4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H28N4O4 and its molecular weight is 400.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.21105539 g/mol and the complexity rating of the compound is 614. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H24N4O2, with a molecular weight of 388.5 g/mol. The structure features a quinazolinone core, which is often associated with various biological activities, particularly in cancer treatment and enzyme inhibition.
Property | Value |
---|---|
Molecular Formula | C23H24N4O2 |
Molecular Weight | 388.5 g/mol |
IUPAC Name | 4-[[4-[(7-methoxy-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile |
CAS Number | 2549063-24-1 |
Anticancer Activity
Recent studies have demonstrated that compounds similar to the one in focus exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound showed IC50 values of 2.55 μM against A549 lung cancer cells and 0.87 μM against MCF-7 breast cancer cells, indicating potent activity compared to standard chemotherapeutics like Gefitinib.
The mechanism involves the induction of apoptosis in cancer cells and cell cycle arrest at the G2/M phase, suggesting that this compound may target critical pathways involved in tumor growth and survival.
Enzyme Inhibition
The quinazolinone derivatives are known to inhibit specific enzymes, particularly those involved in cancer progression. The compound's structural features suggest potential interactions with tyrosine kinases, which play a crucial role in signaling pathways associated with cell proliferation and survival.
Additionally, studies on similar piperidine derivatives have shown promising results as acetylcholinesterase inhibitors, which can have implications for neurodegenerative diseases .
Study on Antiproliferative Effects
A study evaluating the antiproliferative effects of quinazolinone derivatives found that the compound induced apoptosis in MCF-7 cells through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
Mechanistic Insights
Molecular docking studies indicated that the compound forms multiple hydrogen bonds with the wild-type epidermal growth factor receptor (EGFR), suggesting a competitive inhibition mechanism that could be leveraged for therapeutic development against EGFR-dependent tumors.
Properties
IUPAC Name |
4-[(7-methoxy-4-oxoquinazolin-3-yl)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4/c1-28-17-2-3-18-19(12-17)22-14-25(20(18)26)13-15-4-8-24(9-5-15)21(27)23-16-6-10-29-11-7-16/h2-3,12,14-16H,4-11,13H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDLCFQDRZKVBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C(=O)NC4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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